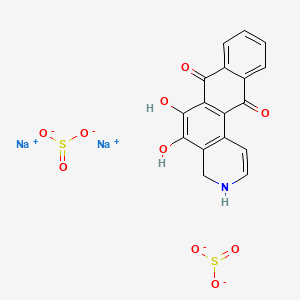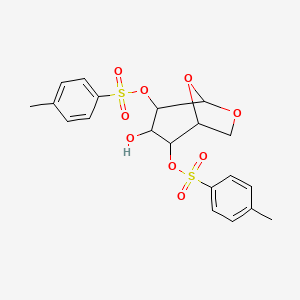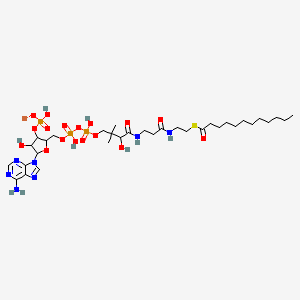
Lauroyl coenzyme A C12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lauroyl coenzyme A can be synthesized through the reaction of lauric acid with coenzyme A in the presence of ATP and magnesium ions. The reaction typically involves the activation of lauric acid to lauroyl-adenylate, followed by the transfer of the lauroyl group to coenzyme A .
Industrial Production Methods
Industrial production of lauroyl coenzyme A often involves enzymatic synthesis using lauric acid and coenzyme A as substrates. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure the stability of the product .
Chemical Reactions Analysis
Types of Reactions
Lauroyl coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce lauroyl-carnitine, which is involved in fatty acid transport.
Reduction: It can be reduced to form lauric acid.
Substitution: It can participate in acyl transfer reactions, where the lauroyl group is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, magnesium ions, and specific enzymes such as acyltransferases. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .
Major Products Formed
The major products formed from these reactions include lauroyl-carnitine, lauric acid, and various acylated molecules, depending on the specific reaction and conditions .
Scientific Research Applications
Lauroyl coenzyme A has a wide range of scientific research applications, including:
Chemistry: It is used as a standard in analytical chemistry to study lipid metabolism and fatty acid transport.
Biology: It serves as a substrate in enzymatic assays to test the functionality of proteins involved in lipid metabolism.
Medicine: It is studied for its role in metabolic disorders and potential therapeutic applications.
Industry: It is used in the production of bio-based chemicals and materials.
Mechanism of Action
Lauroyl coenzyme A functions as an acyl group carrier, facilitating the transfer of the lauroyl group to various molecules. This process is essential for lipid biosynthesis and fatty acid transport. The molecular targets involved include enzymes such as acyltransferases and proteins like FAM34A .
Comparison with Similar Compounds
Similar Compounds
Myristoyl coenzyme A: A C-14 saturated fatty acyl-coenzyme A.
Palmitoyl coenzyme A: A C-16 saturated fatty acyl-coenzyme A.
Stearoyl coenzyme A: A C-18 saturated fatty acyl-coenzyme A.
Uniqueness
Lauroyl coenzyme A is unique due to its specific chain length (C-12), which influences its role in lipid metabolism and fatty acid transport. Its shorter chain length compared to similar compounds like palmitoyl coenzyme A and stearoyl coenzyme A allows it to participate in different metabolic pathways and reactions .
Properties
Molecular Formula |
C33H57LiN7O17P3S |
|---|---|
Molecular Weight |
955.8 g/mol |
IUPAC Name |
lithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1 |
InChI Key |
FWNUZMNRIPYTPZ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B12324650.png)
![[4,5-Dihydroxy-6-[[3-[5-hydroxy-2-(hydroxymethyl)-6-[(3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12324655.png)
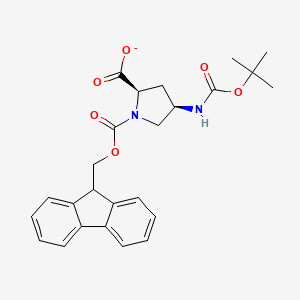
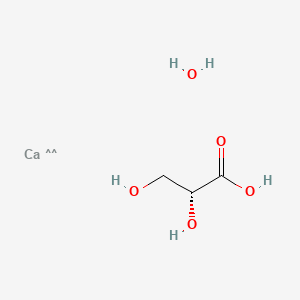
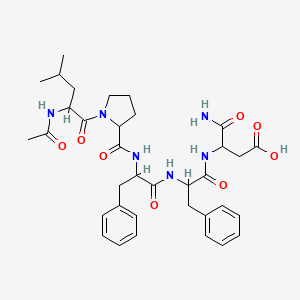

![2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12324688.png)

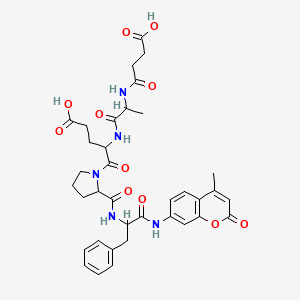

![(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine methanesulfonate](/img/structure/B12324707.png)
